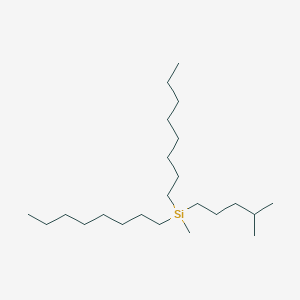
Methyl(4-methylpentyl)dioctylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(4-methylpentyl)dioctylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 4-methylpentyl group, and two octyl groups. This compound is part of the broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylpentyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Si-H+C=C→Si-C-C-H
In this case, the starting materials would include a silane compound with the desired substituents and an alkene with the 4-methylpentyl group. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of fixed-bed reactors with immobilized catalysts is common, allowing for efficient catalyst recovery and reuse.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(4-methylpentyl)dioctylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkyl groups attached to the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine, followed by nucleophilic substitution with desired reagents.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Organosilanes with various functional groups.
Aplicaciones Científicas De Investigación
Methyl(4-methylpentyl)dioctylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify surface properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Methyl(4-methylpentyl)dioctylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing for the modification of molecular structures and the enhancement of chemical stability. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Siloxane Formation: Formation of Si-O-Si linkages through oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(4-methylpentyl)dimethylsilane
- Methyl(4-methylpentyl)diphenylsilane
- Methyl(4-methylpentyl)triethylsilane
Uniqueness
Methyl(4-methylpentyl)dioctylsilane is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. Compared to similar compounds with shorter or different alkyl groups, this compound offers enhanced stability and compatibility with various substrates, making it valuable in specialized applications.
Propiedades
Número CAS |
111324-79-9 |
|---|---|
Fórmula molecular |
C23H50Si |
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
methyl-(4-methylpentyl)-dioctylsilane |
InChI |
InChI=1S/C23H50Si/c1-6-8-10-12-14-16-20-24(5,22-18-19-23(3)4)21-17-15-13-11-9-7-2/h23H,6-22H2,1-5H3 |
Clave InChI |
BHZVEPVEUPBOEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](C)(CCCCCCCC)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
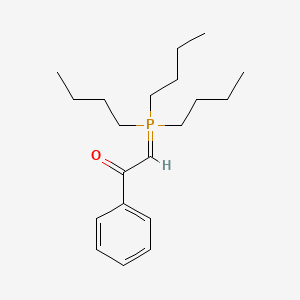
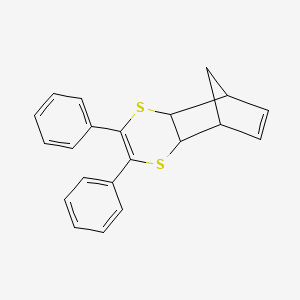
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
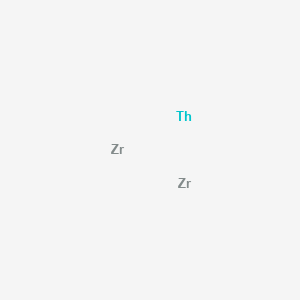



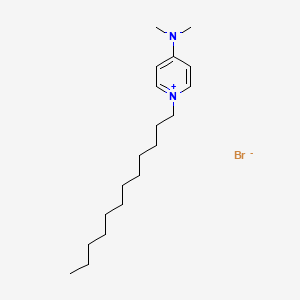
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)

![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
